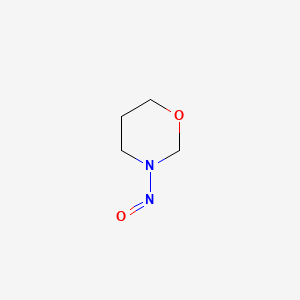

3-Nitrosotetrahydro-1,3-oxazine

Description

Contextualization within the Tetrahydro-1,3-oxazine Class

The foundational structure of this compound is the 1,3-oxazine ring. Oxazines are six-membered heterocyclic compounds that contain one nitrogen and one oxygen atom. ijpsr.infowikipedia.org The designation "1,3-" specifies the relative positions of these heteroatoms within the ring. The prefix "tetrahydro-" indicates that the ring is fully saturated, meaning it lacks double bonds.

The 1,3-oxazine framework is a significant scaffold in organic synthesis and medicinal chemistry. ijrpr.comresearchgate.net Derivatives of 1,3-oxazines are recognized for a wide spectrum of biological activities and are utilized as intermediates in the synthesis of more complex molecules. ijpsr.inforesearchgate.netsciresliterature.org The interest in this class of compounds stems from their diverse pharmacological potential, which has spurred extensive research into their synthesis and properties. ijrpr.comderpharmachemica.com Various synthetic strategies, including multicomponent reactions like the Mannich and Betti reactions, have been developed to create libraries of 1,3-oxazine derivatives for further study. ijrpr.com

Significance of the N-Nitroso Moiety in Cyclic Systems

The defining functional group of 3-Nitrosotetrahydro-1,3-oxazine is the N-nitroso group (-N=O) attached to the ring's nitrogen atom, which classifies it as an N-nitrosamine. wikipedia.orgaquigenbio.com N-nitroso compounds are characterized by a nitrogen-nitrogen-oxygen (N-N=O) moiety. aquigenbio.com This functional group is typically formed by the reaction of a secondary amine with a nitrosating agent, which can be derived from nitrite (B80452) under acidic conditions. aquigenbio.comnih.gov In the case of this compound, the secondary amine precursor is tetrahydro-1,3-oxazine.

The chemistry of the N-nitroso group is of considerable scientific interest. A key feature of N-nitrosamines is the relatively low bond dissociation energy of the N-N bond, which makes these compounds susceptible to cleavage upon exposure to heat or light. wikipedia.org This inherent reactivity is central to their chemical behavior and biological activity.

Overview of Research Trajectories for N-Nitrosamines

N-nitrosamines, the class to which this compound belongs, have been the subject of intensive research for several decades. This focus is largely driven by their classification as probable or possible human carcinogens. aquigenbio.comtheanalyticalscientist.com The detection of N-nitrosamine impurities in various products, including pharmaceuticals, has prompted significant regulatory and scientific action globally. nih.govbioanalysis-zone.com

Current research trajectories for N-nitrosamines are multifaceted and include:

Risk Assessment and Potency Categorization: A primary research goal is to understand the structure-activity relationships (SARs) that govern the carcinogenic potency of different N-nitrosamines. nih.gov By analyzing trends in chemical features versus biological activity, researchers aim to develop models that can predict the potency category of a given nitrosamine (B1359907), which helps in setting acceptable intake limits. nih.gov

Advanced Analytical Detection: Because of the extremely low permissible limits for many nitrosamines, there is a continuous drive to develop highly sensitive and specific analytical methods. High-resolution mass spectrometry and gas chromatography-mass spectrometry (GC-MS) are extensively used to detect and quantify these compounds at trace levels (parts per billion or sub-ppb).

Investigation of Formation Pathways: Research is actively exploring the various ways N-nitrosamines can form. This includes formation during manufacturing processes from precursor materials like certain solvents, reagents, or even from the degradation of the active pharmaceutical ingredient (API) itself. theanalyticalscientist.com Recent studies have also identified previously overlooked sources, such as the nitrocellulose primer in packaging foils, which can act as a nitrosating agent. youtube.com

Mitigation and Control Strategies: A significant area of research is focused on developing strategies to prevent the formation of N-nitrosamines or to remove them from final products. youtube.com This involves modifying manufacturing processes, carefully controlling the quality of raw materials and excipients, and identifying inhibitors of the nitrosation reaction. nih.gov Ascorbic acid (vitamin C), for instance, has been studied for its ability to inhibit nitrosamine formation. nih.gov

The collective body of research underscores the importance of a thorough understanding of the chemistry of N-nitrosamines to control their presence as impurities. aquigenbio.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-nitroso-1,3-oxazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c7-5-6-2-1-3-8-4-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQJUHZAZCBYPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(COC1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189105 | |

| Record name | 3-Nitrosotetrahydro-1,3-oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35627-29-3 | |

| Record name | 3-Nitrosotetrahydro-1,3-oxazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035627293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrosotetrahydro-1,3-oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitroso-1,3-oxazinane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITROSOTETRAHYDRO-1,3-OXAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M34X9NRO9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 3 Nitrosotetrahydro 1,3 Oxazine

Direct Nitrosation Approaches for Tetrahydro-1,3-oxazine Scaffolds

The most straightforward approach to 3-nitrosotetrahydro-1,3-oxazine involves the direct nitrosation of the parent tetrahydro-1,3-oxazine, which is a secondary amine. This transformation is a well-established reaction for secondary amines and typically employs a source of the nitrosonium ion (NO⁺).

Utilization of Nitrous Acid and Related Nitrosating Agents

Nitrous acid (HNO₂), typically generated in situ from an alkali metal nitrite (B80452) (such as sodium nitrite, NaNO₂) and a strong acid, is the most common nitrosating agent for secondary amines. cardiff.ac.uk The reaction involves the electrophilic attack of the nitrosonium ion, or a related species like dinitrogen trioxide (N₂O₃), on the lone pair of the secondary amine nitrogen.

Other nitrosating agents that can be employed for the N-nitrosation of secondary amines, and are therefore potentially applicable to the synthesis of this compound, include:

Alkyl nitrites: Reagents like tert-butyl nitrite (TBN) can serve as effective nitrosating agents, often under milder and non-aqueous conditions. chemicalbook.com

Nitrosonium salts: Stable nitrosonium salts, such as nitrosonium tetrafluoroborate (B81430) (NOBF₄), are powerful nitrosating agents.

N-Nitrososulfonamides: These can act as transnitrosating agents, transferring a nitroso group to a secondary amine under mild conditions. organic-chemistry.org

The general reaction for the nitrosation of tetrahydro-1,3-oxazine is depicted below:

Influence of Reaction Conditions (e.g., pH, Solvent, Temperature)

The efficiency of the N-nitrosation reaction is highly dependent on the reaction conditions.

pH: The nitrosation of secondary amines with nitrous acid is typically most effective in acidic conditions (pH around 3-4). This is because the acidic medium is required to generate the active nitrosating species from nitrite. However, at very low pH, the concentration of the unprotonated, nucleophilic amine is reduced, which can slow down the reaction.

Solvent: Aqueous media are common for reactions involving nitrous acid. However, for other nitrosating agents like alkyl nitrites, organic solvents such as dichloromethane, tetrahydrofuran, or even solvent-free conditions can be employed. chemicalbook.com The choice of solvent can influence the solubility of the reactants and the stability of the nitrosating agent.

Temperature: Nitrosation reactions are often carried out at low temperatures (e.g., 0-5 °C) to minimize the decomposition of the thermally sensitive nitrous acid and to control the exothermic nature of the reaction. Higher temperatures can lead to the formation of byproducts.

| Parameter | Condition | Rationale/Effect |

|---|---|---|

| pH | Acidic (e.g., 3-4) | Promotes formation of the active nitrosating species (e.g., H₂NO₂⁺, N₂O₃) from nitrite. |

| Solvent | Aqueous or Organic | Depends on the nitrosating agent; influences solubility and reaction kinetics. |

| Temperature | Low (e.g., 0-5 °C) | Enhances stability of nitrous acid and controls reaction exothermicity. |

Indirect Synthetic Routes to the this compound System

Indirect methods offer alternative pathways to this compound, which can be advantageous if the direct nitrosation proves to be low-yielding or if specific precursors are more readily available.

Derivatization of Pre-formed Tetrahydro-1,3-oxazine Structures

This approach involves the modification of a pre-existing tetrahydro-1,3-oxazine derivative. For instance, a protecting group on the nitrogen atom could be removed and followed by nitrosation. However, this is conceptually similar to the direct nitrosation of the parent heterocycle. A more distinct indirect route would be the transformation of a different functional group at the 3-position into a nitroso group, though such methods are not commonly reported for this specific ring system.

Ring-Forming Reactions Incorporating a Nitroso Precursor

A plausible, though less documented, indirect route would involve the cyclization of a linear precursor that already contains the N-nitroso functionality. For example, the reaction of an N-nitroso-3-aminopropanol derivative with formaldehyde (B43269) or a formaldehyde equivalent could theoretically lead to the formation of the this compound ring. This approach would circumvent the need for a separate nitrosation step on the heterocyclic ring.

Another potential, yet specialized, ring-forming reaction is the hetero-Diels-Alder reaction. While this typically leads to unsaturated oxazines, the reaction of a nitroso compound with a suitable 1,3-diene could, in principle, be a pathway to an oxazine (B8389632) ring which could then be reduced to the tetrahydro level. However, this is not a direct route to the target molecule.

Synthesis of Key Intermediates and Related Tetrahydro-1,3-oxazine Derivatives

The synthesis of the precursor, tetrahydro-1,3-oxazine, and its derivatives is crucial for the preparation of this compound. The most common method for synthesizing the tetrahydro-1,3-oxazine ring is the condensation reaction between a 3-amino-1-propanol derivative, an aldehyde (often formaldehyde), and in some cases, a third component in a Mannich-type or Betti reaction. organic-chemistry.orglookchem.com

The parent tetrahydro-1,3-oxazine can be synthesized from the reaction of 3-amino-1-propanol with formaldehyde.

A variety of substituted tetrahydro-1,3-oxazine derivatives have been synthesized using multicomponent reactions. For example, the reaction of a phenol (B47542), an amine, and formaldehyde is a common route to benzo-fused 1,3-oxazines. rasayanjournal.co.in Similarly, substituted anilines, various aldehydes, and a source of the C-O-C-N backbone can be used to generate a library of derivatives.

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| β-Naphthol, Aniline derivatives, Formaldehyde | ZrOCl₂ at room temperature | Naphtho[1,2-e] cymitquimica.comoxazine derivatives | nih.gov |

| β-Naphthol, Primary amine, Formaldehyde | GO-Fe₃O₄-Ti(IV) at 65 °C | 2-Aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] cymitquimica.comoxazines | nih.gov |

| Chalcone derivatives, Urea | Ethanolic NaOH, reflux | Substituted 6H- cymitquimica.comoxazines | |

| (–)-Isopulegol, Nitriles | H₂SO₄ or Trifluoromethanesulfonic acid | Chiral 1,3-oxazine derivatives | osi.lv |

The synthesis of key intermediates like 5-nitrotetrahydro-1,3-oxazine derivatives has also been reported, which can be useful for further chemical transformations. capes.gov.br The synthesis of these precursors provides the necessary foundation for exploring the synthesis of this compound and its analogues.

Mannich-Type Condensations for Tetrahydro-1,3-oxazine Formation

The Mannich reaction is a classic and versatile three-component organic reaction that facilitates the aminoalkylation of an acidic proton located on a carbon atom. wikipedia.org In the context of tetrahydro-1,3-oxazine synthesis, a variation of this reaction is employed, typically involving the condensation of an amino alcohol, an aldehyde (commonly formaldehyde), and a third component which can be a CH- or NH-acidic compound. researchgate.netwikipedia.org The fundamental mechanism begins with the formation of an electrophilic iminium ion from the reaction between the amine and the aldehyde. wikipedia.orgorgsyn.org This intermediate is then attacked by a nucleophile to form the Mannich base.

A specific and effective approach involves the reaction of 3-aminopropan-1-ol with formaldehyde. researchgate.net This particular combination of reactants contains both the necessary amine and a hydroxyl group within the same molecule, facilitating an intramolecular cyclization to form the tetrahydro-1,3-oxazine ring. This method represents a specialized version of the Mannich reaction where the components are tethered, leading directly to the desired heterocyclic system. researchgate.net

Another documented modification of the Mannich condensation for synthesizing substituted tetrahydro-1,3-oxazines involves the reaction of a primary amine hydrochloride, formaldehyde, and an aldehyde like isobutyraldehyde (B47883) in an alcohol solvent. This reaction leads to the formation of 6-alkoxy-substituted tetrahydro-1,3-oxazines. The process demonstrates the adaptability of the Mannich reaction, where the choice of starting materials directly influences the substitution pattern on the resulting oxazine ring. In some cases, a "double Mannich-type condensation" can be utilized, although it may result in lower yields.

Table 1: Examples of Mannich-Type Reactions for Tetrahydro-1,3-oxazine Synthesis

| Amine Component | Aldehyde Component(s) | Other Reactants/Conditions | Product Type | Reference(s) |

| 3-Aminopropan-1-ol | Formaldehyde | CH or NH acids | N-Substituted Tetrahydro-1,3-oxazines | researchgate.net |

| Methylamine hydrochloride | Formaldehyde, Isobutyraldehyde | Ethanol or tert-butanol (B103910) solvent | 6-Alkoxytetrahydro-3,5,5-trimethyl-1,3-oxazine | |

| Primary or Secondary Amine | Formaldehyde | Carbonyl compound (as nucleophile) | β-Amino-carbonyl compound (Mannich Base) | wikipedia.orgorgsyn.org |

Multicomponent Reactions in Oxazine Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.gov The synthesis of the 1,3-oxazine ring system is well-suited to MCR approaches, often providing high yields in shorter reaction times compared to traditional multi-step methods. nih.govresearchgate.net

A common MCR for synthesizing 1,3-oxazine derivatives, particularly naphthoxazines, is the one-pot condensation of a phenol (like 2-naphthol), a primary amine, and an aldehyde (such as formaldehyde). nih.govresearchgate.net This strategy, also known as the Betti reaction, is a type of Mannich-type aminoalkylation. researchgate.net The reaction's efficiency can be significantly enhanced by the use of various catalysts. While some procedures can proceed under solvent-free conditions, others employ catalysts like BF3-SiO2 or magnetic solid acids to improve reaction rates and yields. researchgate.netresearchgate.net The discovery of new, easily recoverable, and environmentally friendly catalysts remains an active area of research to overcome limitations such as harsh reaction conditions or long reaction times associated with some older methods. nih.gov

The versatility of MCRs allows for a wide range of substituents to be incorporated into the final oxazine structure by simply varying the starting components. For instance, using different anilines, aldehydes, and activated phenols leads to a large library of 1,3-oxazine analogues. nih.govijrpr.com This modularity is a key advantage for creating diverse chemical structures from simple, readily available precursors.

Table 2: Overview of Multicomponent Reactions for 1,3-Oxazine Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference(s) |

| 2-Naphthol | Aniline | Formaldehyde | GO-Fe3O4–Ti(IV) nanocatalyst | Naphtho[1,2-e] researchgate.netoxazine derivatives | nih.gov |

| 2-Naphthol | Primary Amine | Formaldehyde | BF3-SiO2, Ultrasound, Solvent-free | Naphtho[1,2-e] researchgate.netoxazine derivatives | researchgate.net |

| 2-Naphthol | Ammonia | Various Aldehydes | Betti's classical procedure | 1,3-Disubstituted-2,3-dihydro-1H-naphtoxazines | researchgate.net |

| N-(4-Acetylphenyl)-nicotinamide | Substituted Benzaldehyde | Urea | Ethanolic NaOH | Substituted 1,3-Oxazine derivatives | derpharmachemica.com |

Chemical Reactivity and Transformation Pathways of 3 Nitrosotetrahydro 1,3 Oxazine

Reactions Involving the N-Nitroso Group

The N-nitroso group is the primary site of reactivity in 3-nitrosotetrahydro-1,3-oxazine, undergoing electrophilic and nucleophilic attacks, as well as denitrosation reactions.

Electrophilic Attack at the Oxygen Atom of the Nitroso Group

The oxygen atom of the nitroso group in N-nitrosamines is the most basic site, making it susceptible to electrophilic attack. nih.govsci-hub.se This reaction leads to the formation of O-substituted hydroxydiazenium salts. nih.govacs.org Common electrophiles include alkylating agents, which result in the formation of alkoxydiazenium salts. nih.govacs.org For instance, N-nitrosodimethylamine (NDMA) reacts with various alkylating agents to yield O-alkylated products. acs.org While specific studies on this compound are limited, it is expected to follow this general reactivity pattern. Protonation, the simplest form of electrophilic attack, also occurs at the oxygen atom. nih.govsci-hub.se

| Electrophile | Product Type |

| Alkylating Agents (e.g., trialkyloxonium salts, dimethyl sulfate) | Alkoxydiazenium salts |

| Protic Acids | O-Protonated N-nitrosamine |

This table illustrates the expected products from the reaction of this compound with different electrophiles, based on the general reactivity of N-nitrosamines.

Nucleophilic Attack at the Nitrogen Atom of the Nitroso Group

The nitrogen atom of the nitroso group is weakly electrophilic and can be attacked by strong nucleophiles. nih.gov Organometallic reagents, such as organolithium and Grignard reagents, react at this site. nih.gov The initial product is an unstable intermediate that can undergo further reactions. nih.gov

Reduction of the nitroso group is another significant nucleophilic reaction. A variety of reducing agents can be employed to convert N-nitrosamines to their corresponding hydrazines or secondary amines. acs.orgacs.org Common reducing agents and their primary products are summarized below.

| Reducing Agent | Primary Product(s) |

| Zinc dust in acetic acid | 1,1-Disubstituted hydrazine |

| Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Rh/C) | 1,1-Disubstituted hydrazine |

| Lithium aluminum hydride (LiAlH₄) | Hydrazine and/or secondary amine |

| Sodium dithionite (B78146) (Na₂S₂O₄) | Secondary amine |

This table summarizes the outcomes of reducing this compound with various reagents, based on established reactions for N-nitrosamines.

Denitrosation Reactions

Denitrosation involves the cleavage of the N-NO bond, removing the nitroso group and typically yielding the parent secondary amine, tetrahydro-1,3-oxazine. nih.gov This reaction can be initiated by various means, including chemical reagents and photochemical methods.

Chemically, denitrosation is often acid-catalyzed. nih.gov The proposed mechanism involves the formation of an N-protonated species, which is then attacked by a nucleophile, leading to the expulsion of the nitroso group. nih.gov The rate of this protolytic denitrosation can be enhanced by the addition of nucleophiles like bromide, thiocyanate (B1210189), and thiourea. nih.gov

Photochemical denitrosation occurs upon exposure to ultraviolet (UV) light. nih.govnih.gov UV irradiation can induce the homolytic cleavage of the N–N bond, generating nitric oxide (NO) and an aminium radical. nih.govnih.gov The efficiency of this process can be influenced by factors such as the pH of the solution and the presence of oxygen. nih.gov For instance, the photolysis of N-nitrosamines is generally faster in more acidic solutions. nih.gov

Ring-Opening and Decomposition Mechanisms of the Tetrahydro-1,3-oxazine Ring

The tetrahydro-1,3-oxazine ring can undergo cleavage under both acidic and basic conditions, leading to a variety of decomposition products.

Acid-Catalyzed Hydrolysis Pathways

Under strongly acidic conditions, N-nitrosamines can undergo decomposition. acs.org For this compound, acid-catalyzed hydrolysis is expected to involve protonation, likely at the ring oxygen or the nitroso oxygen, followed by nucleophilic attack by water. This would lead to the opening of the heterocyclic ring. The specific products would depend on the precise cleavage points and subsequent rearrangements. General studies on the acid-catalyzed decomposition of cyclic nitrosamines suggest that complex mixtures of products can be formed.

Base-Mediated Decomposition Processes

The decomposition of N-nitrosamines can also be facilitated by bases. acs.org For some N-nitrosamines, strong bases can promote the formation of diazonium ions. acs.org In the case of this compound, base-mediated decomposition could be initiated by the abstraction of a proton from a carbon atom alpha to the ring nitrogen. The resulting carbanion could then undergo rearrangement and fragmentation of the ring. The stability of the tetrahydro-1,3-oxazine ring and the specific reaction conditions would determine the predominant decomposition pathway and the resulting products.

Thermal Stability and Degradation Profiles

The thermal stability of cyclic nitrosamines is influenced by factors such as ring strain and the conditions of heating. nih.govfreethinktech.com Theoretical studies on the cheletropic fragmentation of cyclic nitrosamines, a process involving the extrusion of nitrous oxide (N₂O), have shown that the activation barriers for this decomposition pathway are inversely related to the ring strain of the heterocyclic system. nih.gov For instance, the activation barrier for the decomposition of 1-nitroso-Δ³-pyrroline is significantly lower than that of less strained systems, suggesting that increased ring strain facilitates thermal decomposition. nih.gov

In the case of this compound, the six-membered ring is relatively strain-free compared to smaller rings like aziridine (B145994) or pyrroline. However, its thermal stability is still a critical parameter. Studies on other nitrosamines have shown that thermal decomposition can be initiated at elevated temperatures. For example, N-nitroso-pendimethalin, a dinitroaniline herbicide, begins to thermally decompose at approximately 120°C, with the rate increasing significantly at higher temperatures. unacademy.com It has also been observed that at elevated temperatures (110°C) and under alkaline conditions (pH 8.5 to 12.5), cyclic nitrosamines tend to degrade at a much faster rate, reportedly up to 100 times faster, than their linear counterparts. freethinktech.comccsnorway.com

The thermal decomposition of N-nitroso compounds can proceed through various mechanisms, including the homolytic cleavage of the N-N bond, leading to the formation of radicals that can initiate further reactions. mdpi.com The specific degradation products of this compound upon heating would depend on the precise conditions, but are likely to include denitrosation products and fragments resulting from ring cleavage.

Table 1: Factors Influencing Thermal Decomposition of Cyclic Nitrosamines

| Factor | Influence on Decomposition | Reference |

| Ring Strain | Increased strain lowers the activation barrier for cheletropic fragmentation. | nih.gov |

| Temperature | Higher temperatures increase the rate of decomposition. | unacademy.comccsnorway.com |

| pH | Alkaline conditions (pH 8.5-12.5) accelerate the degradation of cyclic nitrosamines at elevated temperatures. | freethinktech.comccsnorway.com |

Rearrangement and Isomerization Phenomena

N-nitrosamines can undergo various rearrangement and isomerization reactions. A well-known example is the Fischer-Hepp rearrangement, which is characteristic of N-nitroso derivatives of aromatic secondary amines and involves the migration of the nitroso group to the para-position of the aromatic ring under acidic conditions. researchgate.net However, as this compound is an aliphatic nitrosamine (B1359907), it does not undergo this specific rearrangement.

A more relevant phenomenon for this compound is geometric isomerism around the N-N bond. Due to the partial double bond character of the N-N bond, rotation is restricted, leading to the existence of cis and trans isomers (also referred to as Z and E isomers). nih.gov The interconversion between these isomers can be influenced by factors such as solvent and temperature. The differential reactivity of these isomers has been observed in metabolic studies of other nitrosamines, where one isomer may be metabolized more readily than the other. nih.gov

Redox Reactions of the N-Nitrosotetrahydro-1,3-oxazine Framework

The N-nitroso group in this compound can participate in both oxidation and reduction reactions.

Oxidation: The electrochemical oxidation of N-nitrosamines has been studied, revealing that cyclic nitrosamines like N-nitrosopiperidine can be oxidized at a glassy carbon electrode. nih.gov The primary oxidation product observed in such reactions is the corresponding N-nitramine, in this case, N-nitropiperidine. nih.gov This suggests that this compound could be oxidized to 3-Nitrotetrahydro-1,3-oxazine under suitable oxidizing conditions. The oxidation can be facilitated by reagents like peroxytrifluoroacetic acid. nih.gov

Reduction: The reduction of the N-nitroso group is also a significant transformation pathway. N-nitrosamines can be reduced to the corresponding hydrazines or, with more complete reduction, to the parent secondary amines. acs.org For instance, N-nitroso aza-aliphatic cyclic compounds can be selectively reduced to the corresponding N-amino products using zinc dust in a carbon dioxide-water medium. acs.org Therefore, this compound could potentially be reduced to 3-aminotetrahydro-1,3-oxazine.

The decomposition of N-nitrosamines in the presence of Fenton's reagent (a mixture of hydrogen peroxide and an iron(II) catalyst) has also been reported. nih.gov This process involves reactive oxygen species and leads to the release of nitric oxide (NO). nih.gov

Pathways Leading to Reactive Electrophilic Species

A critical aspect of the chemistry of many N-nitrosamines is their metabolic activation to form highly reactive electrophilic species that can interact with biological macromolecules. This activation is a key factor in their carcinogenic properties.

The principal pathway for the metabolic activation of many cyclic nitrosamines is enzymatic hydroxylation at the carbon atom adjacent (in the alpha-position) to the N-nitroso group. nih.govaacrjournals.orgwikipedia.orgacs.org This reaction is typically catalyzed by cytochrome P450 enzymes. wikipedia.orgacs.org For this compound, alpha-hydroxylation could occur at either the C2 or C6 position of the oxazine (B8389632) ring.

Studies on the closely related compound N-nitrosomorpholine have shown that alpha-hydroxylation leads to the formation of an unstable alpha-hydroxy-N-nitrosamine intermediate. nih.govaacrjournals.orgwikipedia.org This intermediate spontaneously undergoes ring-opening to yield a reactive aldehyde. In the case of N-nitrosomorpholine, this product has been identified as (2-hydroxyethoxy)acetaldehyde. nih.govaacrjournals.org By analogy, the alpha-hydroxylation of this compound would be expected to produce an unstable alpha-hydroxy derivative that rearranges to an open-chain aldehyde.

The metabolism of N-nitroso-1,3-thiazolidine, another related cyclic nitrosamine, has also been shown to proceed via alpha-hydroxylation, further supporting this as a major metabolic pathway for such heterocyclic systems. nih.gov

Table 2: Products of Alpha-Hydroxylation of Cyclic Nitrosamines

| Parent Compound | Alpha-Hydroxylation Product | Reference |

| N-Nitrosomorpholine | (2-hydroxyethoxy)acetaldehyde | nih.govaacrjournals.org |

| N-Nitroso-1,3-thiazolidine | 2-Hydroxy-1,3-thiazolidine | nih.gov |

Formation of Diazonium Ions and Related Alkylating Intermediates

The decomposition of the alpha-hydroxy-N-nitrosamine intermediate is a critical step that leads to the formation of a diazonium ion. wikipedia.orgacs.orgnih.gov This process involves the cleavage of the N-N bond and the release of the nitroso group, followed by a rearrangement to form the highly electrophilic diazonium species.

For cyclic nitrosamines, the alpha-hydroxylation and subsequent ring-opening generate a linear diazonium ion. wikipedia.orgnih.gov This diazonium ion is a potent alkylating agent, capable of reacting with nucleophilic sites on cellular macromolecules such as DNA. nih.gov The reaction of the diazonium ion derived from a metabolite of N-nitrosomorpholine with purine (B94841) bases of DNA has been demonstrated, leading to the formation of various DNA adducts. nih.gov

Mechanistic Investigations of 3 Nitrosotetrahydro 1,3 Oxazine Reactivity

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analysis

The reactivity of 3-Nitrosotetrahydro-1,3-oxazine is dictated by the interplay between the N-nitrosamine group and the tetrahydro-1,3-oxazine ring. Kinetic and spectroscopic analyses of similar compounds provide a framework for understanding these potential reactions.

Kinetic Studies: The hydrolysis and decomposition of N-nitrosamines are subject to kinetic control, with reaction rates influenced by factors such as pH, temperature, and the presence of catalysts. For many N-nitrosamines, decomposition in aqueous solution follows a three-term rate law, indicating contributions from acid-catalyzed, base-catalyzed, and pH-independent pathways. nih.gov The acid-catalyzed decomposition is often initiated by protonation of the nitrosamine (B1359907). rsc.org Kinetic studies on the nitrosation of cyclic secondary amines, such as morpholine (B109124) (a close structural analog), have shown that the reactivity is influenced by the hybridization of the nitrogen atom. rsc.org For this compound, the presence of the oxygen atom in the ring is expected to influence the electron density at the nitrogen atom, thereby affecting its nucleophilicity and the kinetics of its reactions.

Spectroscopic Analysis: The structural features of this compound would likely be characterized by standard spectroscopic techniques.

UV-Vis Spectroscopy: N-nitrosamines typically exhibit two characteristic absorption bands in their UV spectra. A high-intensity band is observed around 230-235 nm, and a lower-intensity band appears at longer wavelengths, approximately 345-374 nm. pw.edu.pl The latter is attributed to the n → π* transition of the N=O group. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of an N-nitrosamine is characterized by a strong absorption band corresponding to the N=O stretching vibration, typically found in the range of 1408-1486 cm⁻¹. pw.edu.pl The C-N stretching vibrations within the tetrahydro-1,3-oxazine ring would also be present. scielo.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the partial double-bond character of the N-N bond, rotation is restricted, leading to the possibility of E/Z isomers in asymmetric nitrosamines. nih.govresearchgate.net This would result in distinct sets of signals in the ¹H and ¹³C NMR spectra for the protons and carbons adjacent to the nitrosamine group in this compound. nih.gov The chemical shifts would be influenced by the anisotropic effect of the nitroso group.

| Spectroscopic Technique | Characteristic Absorption/Signal (Analogous Compounds) | Attribution |

|---|---|---|

| UV-Vis | ~230-235 nm (High Intensity) ~345-374 nm (Low Intensity) | π → π* transition n → π* transition of N=O group |

| IR | 1408-1486 cm⁻¹ | N=O stretching vibration |

| NMR | Distinct signals for E/Z isomers | Restricted N-N bond rotation |

Role of Solvation and Catalysis in Reaction Pathways

The reaction pathways of this compound are expected to be significantly influenced by the solvent environment and the presence of catalysts.

Catalysis:

Acid Catalysis: The decomposition of N-nitrosamines is often acid-catalyzed. sci-hub.se The mechanism typically involves protonation of the nitrogen or oxygen atom of the nitroso group, followed by nucleophilic attack or fragmentation. rsc.org For this compound, acid catalysis would likely lead to cleavage of the N-N bond.

Nucleophilic Catalysis: Denitrosation of N-nitrosamines can be accelerated by various nucleophiles, such as halide ions (Br⁻, Cl⁻) and thiocyanate (B1210189) (SCN⁻). The nucleophile attacks the protonated nitrosamine, facilitating the cleavage of the N-N bond.

Micellar Catalysis: The formation of N-nitrosamines can be accelerated in the presence of micelles formed by surfactants. rsc.orgnih.gov This is particularly relevant for hydrophobic amines and may be a factor in environments where such organized assemblies are present. nih.gov

Carbonyl Compound Catalysis: The formation of N-nitrosamines can be catalyzed by certain carbonyl compounds through the formation of an iminium ion intermediate. nih.govacs.org

| Catalyst Type | Effect on N-Nitrosamine Reactivity | Plausible Mechanism |

|---|---|---|

| Acid (H⁺) | Accelerates decomposition/denitrosation | Protonation of the nitroso group followed by fragmentation or nucleophilic attack. rsc.org |

| Nucleophiles (e.g., Br⁻, SCN⁻) | Accelerates denitrosation | Attack on the protonated nitrosamine, facilitating N-N bond cleavage. |

| Micelles | Accelerates formation | Concentration of reactants and stabilization of transition states. rsc.orgnih.gov |

| Carbonyl Compounds | Catalyzes formation | Formation of a reactive iminium ion intermediate. nih.govacs.org |

Characterization of Transient Intermediates in Nitrosamine Transformations

The reactions of N-nitrosamines often proceed through short-lived, highly reactive intermediates. While direct observation of these species is challenging, their existence is inferred from product analysis and theoretical calculations.

Under photolytic conditions in the presence of acid, N-nitrosamines can undergo N-N bond homolysis to form aminium radicals. researchgate.net These radicals are key intermediates in subsequent reactions. Another important class of intermediates in nitrosamine chemistry are diazonium ions, which are potent alkylating agents. acs.orgnih.gov These are thought to form from the decomposition of unstable primary nitrosamines, which can arise from the metabolic α-hydroxylation of secondary nitrosamines. acs.orgnih.gov

In the presence of carbonyl compounds, the formation of N-nitrosamines can be catalyzed via an iminium ion intermediate. nih.govacs.org This intermediate is formed from the reaction of a secondary amine with the carbonyl compound and is highly reactive towards nitrosating agents. nih.gov

Quantum mechanical calculations on the degradation of N-nitrosodimethylamine (NDMA) have identified several potential transient species, including C-centered radicals from H-atom abstraction and intermediates arising from the addition of hydroxyl radicals to the nitrogen atoms. mdpi.com

Mechanistic Aspects of Electrophilic Attack on Biomolecular Nucleophiles (from a purely chemical perspective of adduct formation)

From a chemical standpoint, the formation of adducts between N-nitrosamines and biomolecular nucleophiles, such as DNA bases, requires metabolic activation to generate a potent electrophile. nih.govresearchgate.net For many N-nitrosamines, this involves enzymatic α-hydroxylation by cytochrome P450 enzymes. acs.orgnih.gov

In the case of this compound, α-hydroxylation at a carbon atom adjacent to the nitrosated nitrogen would lead to an unstable α-hydroxynitrosamine. nih.gov This intermediate can then decompose to generate a diazonium ion. acs.orgnih.gov The diazonium ion is a powerful electrophile that can react with nucleophilic sites on biomolecules.

The primary targets for alkylation in DNA are the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. nih.gov Guanine is particularly susceptible to attack, with the N7 and O⁶ positions being major sites of adduction. nih.govnih.gov The reaction proceeds via a nucleophilic substitution mechanism (S_N1 or S_N2 type) where the nucleophilic atom of the DNA base attacks the electrophilic carbon of the species derived from the nitrosamine. nih.gov The formation of these DNA adducts is a critical step in the initiation of mutagenesis. nih.govresearchgate.net Soft electrophiles tend to react with the exocyclic amino groups of DNA bases, while harder electrophiles favor reaction with the heterocyclic imine or exocyclic carbonyl groups.

Theoretical and Computational Chemistry of 3 Nitrosotetrahydro 1,3 Oxazine

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. For a molecule like 3-Nitrosotetrahydro-1,3-oxazine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can be employed to determine its optimized molecular geometry. freethinktech.com This would provide data on bond lengths, bond angles, and dihedral angles, defining the molecule's shape.

For instance, in a study of related nitrosamine (B1359907) isomers, DFT calculations at the RB3LYP/aug-cc-pVDZ level were used to obtain optimized geometries. researchgate.net Similar calculations for this compound would elucidate the conformation of the oxazine (B8389632) ring and the orientation of the nitroso group.

Table 1: Representative Calculated Molecular Geometry Parameters for a Cyclic Nitrosamine (Hypothetical Data for Illustrative Purposes)

| Parameter | Value |

| N-N Bond Length (Å) | 1.35 |

| N=O Bond Length (Å) | 1.22 |

| C-N-N Bond Angle (°) | 118.5 |

| N-N=O Bond Angle (°) | 114.0 |

| C-O-C Bond Angle (°) | 112.0 |

This data is illustrative and not from a specific study on this compound.

Ab initio methods are quantum chemistry methods based on first principles, without the use of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are examples. While computationally more intensive than DFT, they can offer higher accuracy for certain properties.

A study on the mechanism of chemical carcinogenesis by N-nitrosamines employed ab initio calculations at the RHF/4-21G level to optimize transition structures for various reactions. For this compound, ab initio calculations could be used to refine the geometric parameters obtained from DFT and to investigate the conformational energy landscape, identifying the most stable conformers.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. acs.org

For a molecule like this compound, the HOMO is expected to be localized on the nitrogen atom of the nitroso group and the adjacent nitrogen in the ring, while the LUMO is likely to be centered on the N=O bond. DFT calculations can provide precise energies and visualizations of these orbitals.

Table 2: Representative Frontier Molecular Orbital Energies for a Cyclic Nitrosamine (Hypothetical Data for Illustrative Purposes)

| Molecular Orbital | Energy (eV) |

| HOMO | -8.50 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 7.30 |

This data is illustrative and not from a specific study on this compound.

Computational Modeling of Reactivity and Reaction Pathways

Computational modeling can simulate the behavior of molecules during chemical reactions, providing insights into their mechanisms and kinetics.

By mapping the potential energy surface of a reaction, computational methods can determine the Gibbs free energies of reactants, products, and transition states. This allows for the calculation of reaction free energies (ΔG) and activation barriers (ΔG‡). A study on the DNA-reactivity of N-nitrosamines utilized DFT to compute Gibbs free energies and activation barriers for various reaction steps. nih.gov

For this compound, such calculations could be used to predict the feasibility and rates of potential reactions, such as decomposition or reactions with biological molecules.

Table 3: Representative Calculated Activation Barriers for Nitrosamine Reactions (Hypothetical Data for Illustrative Purposes)

| Reaction | Activation Barrier (kcal/mol) |

| α-hydroxylation | 15.2 |

| N-N Bond Cleavage | 35.8 |

This data is illustrative and not from a specific study on this compound.

Computational chemistry can be used to simulate the step-by-step mechanisms of chemical transformations. For this compound, potential transformation pathways of interest include the cleavage of the N-N bond, which is a known decomposition pathway for many N-nitrosamines, and the opening of the tetrahydro-1,3-oxazine ring. acs.org

Theoretical studies on the nitrosocarbonyl hetero-Diels-Alder reaction, which forms similar oxazine rings, have used DFT to investigate the concerted nature of the reaction mechanism. nih.gov Similarly, the decomposition of this compound could be modeled to understand the intermediates and transition states involved in processes like ring opening or cleavage of the nitroso group. Ab initio calculations have been used to study the transition structures relevant to the decomposition of carcinogenic nitrosamines.

Structure-Reactivity Relationships in N-Nitrosotetrahydro-1,3-oxazine Derivatives

The chemical reactivity of N-nitrosotetrahydro-1,3-oxazine and its derivatives is intrinsically linked to their three-dimensional structure, including the conformation of the oxazine ring and the electronic properties of the substituents. Understanding these relationships is crucial for predicting their transformation pathways and potential interactions in various chemical environments.

Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools for correlating the structural or property descriptors of a series of compounds with their chemical reactivity or biological activity. For N-nitrosamines, QSAR studies have been instrumental in understanding the factors that govern their carcinogenic potential, which is closely tied to their metabolic activation and chemical reactivity. nih.govacs.orgnih.gov

While specific QSAR studies focusing solely on the chemical reactivity of this compound derivatives are not extensively documented in publicly available literature, the principles from broader N-nitrosamine research can be applied. These studies typically involve the calculation of a range of molecular descriptors, including electronic, steric, and thermodynamic properties, to build a predictive model. nih.govacs.org

A hypothetical QSAR study on a series of substituted N-nitrosotetrahydro-1,3-oxazine derivatives might involve the descriptors shown in the interactive table below. The goal would be to correlate these descriptors with a measure of chemical reactivity, such as the rate constant for a specific transformation (e.g., acid-catalyzed decomposition or metabolic oxidation).

Interactive Data Table: Hypothetical Descriptors for a QSAR Study of this compound Derivatives

| Descriptor Type | Specific Descriptor | Description | Potential Influence on Reactivity |

| Electronic | HOMO Energy (Highest Occupied Molecular Orbital) | Energy of the highest energy electrons; relates to the ability to donate electrons. | Higher HOMO energy may correlate with increased reactivity towards electrophiles and oxidants. |

| LUMO Energy (Lowest Unoccupied Molecular Orbital) | Energy of the lowest energy unoccupied orbital; relates to the ability to accept electrons. | Lower LUMO energy can indicate greater susceptibility to nucleophilic attack. | |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and interactions with polar reagents and solvents. | |

| Partial Charge on N-nitroso Nitrogen | The calculated electronic charge on the nitrogen atom of the nitroso group. | A more positive charge could enhance susceptibility to nucleophilic attack. | |

| Steric | Molecular Volume | The total volume occupied by the molecule. | Increased bulk can hinder the approach of reactants, decreasing reaction rates. |

| Surface Area | The total surface area of the molecule. | Affects interactions with solvents and accessibility of reactive sites. | |

| Sterimol Parameters (L, B1, B5) | Describe the dimensions of a substituent. | Can quantify the steric hindrance around the reactive N-nitroso center and alpha-carbon atoms. | |

| Thermodynamic | Heat of Formation | The change in enthalpy during the formation of the compound from its constituent elements. | Provides insight into the relative stability of different derivatives. |

| Gibbs Free Energy of Activation | The energy barrier that must be overcome for a reaction to occur. | A key determinant of the reaction rate; lower values mean faster reactions. |

Correlating Electronic and Steric Factors with Transformation Rates

The transformation rates of N-nitrosotetrahydro-1,3-oxazine derivatives are governed by a combination of electronic and steric factors. These factors can either facilitate or impede the chemical reactions the molecule undergoes.

Electronic Factors:

The electronic nature of the tetrahydro-1,3-oxazine ring and any substituents plays a pivotal role. The N-nitroso group is an electron-withdrawing group, which influences the electron density distribution across the molecule.

Influence of the Nitroso Group: The nitroso group decreases the basicity of the adjacent nitrogen atom compared to the parent amine. The electronic structure of the nitroso group itself, with its N=O bond, is key to its reactivity, including its susceptibility to both reduction and oxidation. at.ua

Substituent Effects: Electron-donating groups on the oxazine ring would be expected to increase the electron density on the ring atoms, potentially influencing the sites of metabolic attack. Conversely, electron-withdrawing groups would decrease the electron density. Theoretical studies on other heterocyclic amines have shown that substitutions can significantly alter reaction barriers for processes like nitrosation. nih.govresearchgate.net

Steric Factors:

Steric hindrance around the reactive centers of the molecule can significantly impact transformation rates. For N-nitrosamines, the key reactive sites are the N-nitroso group itself and the alpha-carbons.

Accessibility of Alpha-Carbons: The primary mechanism for the metabolic activation of many nitrosamines involves the hydroxylation of the alpha-carbon. nih.govfrontiersin.org In this compound, the alpha-carbons are at the C2 and C4 positions of the ring. The accessibility of these positions to enzymes like Cytochrome P450 is a critical determinant of the rate of metabolic transformation. Bulky substituents on the ring could sterically hinder this approach, thereby reducing the rate of activation.

Conformational Effects: The tetrahydro-1,3-oxazine ring is not planar and exists predominantly in a chair conformation. researchgate.netrsc.org The orientation of substituents (axial vs. equatorial) can affect their steric influence. For instance, an axial substituent might create more steric hindrance for an approaching reagent than an equatorial one. The interconversion between different chair and twist-boat conformations is also a factor, as some conformations may be more reactive than others. researchgate.net A computational study on 3-methyltetrahydro-1,3-oxazine revealed a complex potential energy surface with multiple minima and interconversion pathways. researchgate.net The presence of the nitroso group would further influence these conformational preferences and energy barriers.

Molecular Dynamics Simulations of Compound Behavior in Chemical Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the behavior of this compound in different chemical environments, such as in aqueous solution. nih.gov

By simulating the interactions of the compound with surrounding solvent molecules (e.g., water), MD can reveal important information about its solvation, conformational dynamics, and the accessibility of its reactive sites.

Key Insights from MD Simulations:

Solvation and Hydrogen Bonding: MD simulations can map the distribution of water molecules around the this compound molecule. This includes identifying preferential sites for hydrogen bonding, such as the oxygen atom of the nitroso group and the oxygen atom within the oxazine ring. The strength and dynamics of these hydrogen bonds can influence the compound's solubility and the stability of its different conformations.

Conformational Dynamics: While QSAR studies often use static, energy-minimized structures, MD simulations provide a dynamic picture of the molecule's conformational landscape. The simulations can track the transitions between different chair and twist conformations of the oxazine ring in solution and determine the relative populations of each conformer. This is crucial because the reactivity of the compound can be conformation-dependent.

Accessibility of Reactive Sites: MD simulations allow for the analysis of the solvent-accessible surface area of different parts of the molecule over time. This can provide a quantitative measure of how easily a reactant or an enzyme's active site could approach the alpha-carbons or the nitroso group, offering a dynamic perspective on the steric factors that influence reactivity.

The table below outlines the typical parameters and potential outputs of a molecular dynamics simulation for this compound in an aqueous environment.

Interactive Data Table: Parameters and Outputs of a Typical MD Simulation

| Simulation Parameter/Output | Description | Relevance to Chemical Behavior |

| Input Parameters | ||

| Force Field | A set of parameters describing the potential energy of the system (e.g., AMBER, CHARMM, GROMOS). | Determines the accuracy of the calculated interactions between atoms. |

| Water Model | The model used to represent water molecules (e.g., TIP3P, SPC/E). | Crucial for accurately simulating the solvation and hydrogen bonding network. |

| Simulation Time | The total time duration of the simulation (typically nanoseconds to microseconds). | Must be long enough to sample the relevant conformational transitions and interactions. |

| Temperature and Pressure | The thermodynamic conditions of the simulation. | Kept constant to mimic specific experimental conditions. |

| Output Analyses | ||

| Radial Distribution Functions (RDFs) | Describes the probability of finding a particle at a certain distance from a reference particle. | Used to analyze the structure of the solvation shell around the solute. |

| Hydrogen Bond Analysis | Identifies and quantifies the formation and lifetime of hydrogen bonds. | Reveals the specific interactions between the solute and solvent that affect solubility and stability. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures. | Tracks the conformational stability and changes of the molecule over time. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. | Provides a measure of the exposure of different reactive sites to the chemical environment. |

Advanced Analytical Methodologies for 3 Nitrosotetrahydro 1,3 Oxazine Characterization

Chromatographic Techniques for Separation and Detection

Chromatographic methods are essential for separating 3-Nitrosotetrahydro-1,3-oxazine from complex matrices, a critical step for accurate quantification and identification. The coupling of chromatography with mass spectrometry provides a powerful tool for the definitive analysis of this compound.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a well-established and robust technique for the analysis of volatile and thermally stable N-nitrosamines. For this compound, this method offers high sensitivity and selectivity, particularly when operating in Multiple Reaction Monitoring (MRM) mode. cdnsciencepub.com

Research Findings: In a typical GC-MS/MS analysis, the sample containing this compound is introduced into the GC inlet, where it is vaporized. The compound then travels through a capillary column, where it is separated from other components based on its boiling point and affinity for the stationary phase. Following separation, the analyte enters the mass spectrometer.

In the ion source, the this compound molecule is ionized, typically by electron ionization (EI), forming a molecular ion (M+). This molecular ion and its fragments are then directed to the first quadrupole (Q1) of the tandem mass spectrometer, which is set to select the precursor ion of this compound. This precursor ion is then subjected to collision-induced dissociation (CID) in the second quadrupole (q2), a collision cell, where it breaks apart into characteristic product ions. The third quadrupole (Q3) is then used to select a specific product ion for detection. This two-stage mass filtering significantly reduces background noise and enhances the signal-to-noise ratio, allowing for very low detection limits.

The fragmentation of cyclic N-nitrosamines in mass spectrometry is well-documented. cdnsciencepub.comnih.gov Key fragmentation pathways include the loss of the nitroso group (•NO) and the loss of a hydroxyl radical (•OH). cdnsciencepub.com The latter is thought to occur via a McLafferty-type rearrangement. cdnsciencepub.com For this compound (C₄H₈N₂O₂), the molecular ion would be observed at m/z 116.

| Parameter | Description | Typical Value/Range |

| Column | A capillary column with a stationary phase suitable for separating polar compounds. | e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Injection Mode | Splitless injection is often used for trace analysis to maximize the amount of analyte reaching the column. | 1-2 µL injection volume |

| Oven Program | A temperature gradient is employed to ensure good separation of analytes with different volatilities. | e.g., 50°C (hold 1 min), then ramp to 250°C at 10°C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV is standard. | 70 eV |

| MS/MS Transitions | Specific precursor-to-product ion transitions are monitored for quantification and confirmation. | For C₄H₈N₂O₂ (MW 116.12): Precursor ion (m/z 116) → Product ions (e.g., m/z 86 [M-NO]+, m/z 99 [M-OH]+) |

This table presents typical parameters for the GC-MS/MS analysis of N-nitrosamines and illustrates the expected transitions for this compound based on known fragmentation patterns.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a versatile and powerful technique for the analysis of a wide range of N-nitrosamines, including those that are non-volatile or thermally labile. This makes it a suitable method for the characterization of this compound.

Research Findings: In an HPLC-MS/MS system, the sample is dissolved in a suitable solvent and injected into the HPLC. The separation is achieved on a stationary phase (column) by pumping a liquid mobile phase through it. For N-nitrosamines, reversed-phase chromatography is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and methanol (B129727) or acetonitrile, often with additives like formic acid to improve ionization.

After separation in the HPLC column, the eluent containing this compound enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, as it is a soft ionization method that typically produces a protonated molecule [M+H]+ with minimal fragmentation. The subsequent MS/MS analysis follows the same principles as in GC-MS/MS, with the selection of a precursor ion and monitoring of specific product ions after collision-induced dissociation.

The use of HPLC-MS/MS offers the advantage of direct analysis of liquid samples without the need for derivatization, which is sometimes required for GC analysis. The selection of the appropriate column and mobile phase composition is crucial for achieving good chromatographic resolution and sensitivity.

| Parameter | Description | Typical Value/Range |

| Column | A reversed-phase column is typically used for the separation of polar nitrosamines. | e.g., C18 column, 2.1 x 100 mm, 1.8 µm particle size |

| Mobile Phase | A gradient of aqueous and organic solvents, often with an acid modifier. | e.g., A: 0.1% Formic acid in water, B: 0.1% Formic acid in methanol |

| Flow Rate | The flow rate is optimized for the column dimensions. | 0.2 - 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) is commonly used. | - |

| MS/MS Transitions | Specific precursor-to-product ion transitions are monitored. | For C₄H₈N₂O₂ (MW 116.12): Precursor ion (m/z 117 [M+H]+) → Product ions |

This table presents typical parameters for the HPLC-MS/MS analysis of N-nitrosamines and illustrates the expected precursor ion for this compound.

Ultra-performance liquid chromatography (UPLC-MS/MS) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved through the use of columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling the higher backpressures generated.

Research Findings: The principles of UPLC-MS/MS for the analysis of this compound are similar to those of HPLC-MS/MS. However, the enhanced chromatographic efficiency of UPLC leads to sharper and narrower peaks, which translates to improved sensitivity and the ability to separate closely eluting isomers or impurities. The faster analysis times also increase sample throughput.

The development of a UPLC-MS/MS method for this compound would involve optimizing the separation on a UPLC column and fine-tuning the MS/MS parameters to achieve the lowest possible limits of detection and quantification. The increased sensitivity of UPLC-MS/MS is particularly advantageous for trace-level analysis of this potential contaminant.

| Parameter | Description | Typical Value/Range |

| Column | A UPLC column with sub-2 µm particles. | e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase | Similar to HPLC, but with potentially faster gradients. | e.g., A: 0.1% Formic acid in water, B: Acetonitrile |

| Flow Rate | Higher flow rates are often used with UPLC systems. | 0.4 - 0.8 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+). | - |

| MS/MS Transitions | High-sensitivity monitoring of specific transitions. | For C₄H₈N₂O₂ (MW 116.12): Precursor ion (m/z 117 [M+H]+) → Product ions |

This table presents typical parameters for the UPLC-MS/MS analysis of N-nitrosamines, highlighting the use of specialized UPLC columns for enhanced performance.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound. These methods provide detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the this compound molecule.

Research Findings: For this compound, the ¹H-NMR spectrum would show distinct signals for the protons on the heterocyclic ring. The chemical shifts of these protons are influenced by their proximity to the electronegative oxygen and nitrogen atoms, as well as the nitroso group. The integration of the signals would correspond to the number of protons in each unique environment, and the splitting patterns (multiplicity) would reveal the number of adjacent protons. Based on studies of similar 1,3-oxazine derivatives, characteristic signals for the O-CH₂-N and Ar-CH₂-N protons are expected. rasayanjournal.co.inresearchgate.net

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. The carbons bonded to the heteroatoms (oxygen and nitrogen) would appear at lower field (higher ppm values) compared to the other methylene (B1212753) carbons in the ring.

| Technique | Expected Chemical Shift Ranges (ppm) for the Tetrahydro-1,3-oxazine Ring |

| ¹H-NMR | -CH₂-O-: ~4.5 - 5.5 |

| -CH₂-N(NO)-: ~3.5 - 4.5 | |

| -CH₂-CH₂-N(NO)-: ~2.0 - 3.0 | |

| ¹³C-NMR | -CH₂-O-: ~70 - 85 |

| -CH₂-N(NO)-: ~40 - 55 | |

| -CH₂-CH₂-N(NO)-: ~20 - 35 |

This table provides estimated chemical shift ranges for the core structure of this compound based on data from related 1,3-oxazine compounds. rasayanjournal.co.inresearchgate.net The presence of the nitroso group will influence the precise chemical shifts.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

Research Findings: The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of the key functional groups. The most prominent and diagnostic band would be the N=O stretching vibration of the nitrosamine (B1359907) group, which typically appears in the region of 1430-1470 cm⁻¹. Other important absorptions would include the C-N stretching, C-O-C stretching of the ether linkage, and the C-H stretching and bending vibrations of the methylene groups in the ring. Studies on various 1,3-oxazine derivatives have identified characteristic absorption bands for the oxazine (B8389632) ring structure. rasayanjournal.co.inrsc.org

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N=O (Nitrosamine) | Stretching | 1430 - 1470 |

| C-N | Stretching | 1000 - 1250 |

| C-O-C (Ether) | Asymmetric Stretching | 1215 - 1270 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C-H (Aliphatic) | Bending | 1350 - 1470 |

This table summarizes the expected characteristic infrared absorption bands for this compound based on established correlations for nitrosamines and 1,3-oxazine derivatives. rasayanjournal.co.inrsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) are pivotal techniques for the structural elucidation and sensitive detection of this compound. Due to the lack of specific mass spectral data for this compound in the reviewed literature, the fragmentation behavior of its close structural analog, N-nitrosomorpholine (NMOR), is often used as a reference.

Under electron ionization (EI), cyclic N-nitrosamines typically exhibit characteristic fragmentation patterns. The molecular ion (M+) peak is generally observed, and key fragmentation pathways include the loss of a nitroso group (•NO, M-30) and the loss of a hydroxyl radical (•OH, M-17). The loss of the •NO radical is a hallmark of N-nitrosamines. The formation of the M-17 fragment is proposed to occur through a McLafferty-type rearrangement. thermofisher.comresearchgate.netnih.gov

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments, which is crucial for unambiguous identification. For instance, the theoretical exact mass of the protonated molecule of N-nitrosomorpholine ([M+H]+) is 117.06640 Da. lcms.cz

Table 1: Postulated Mass Spectrometry Fragmentation of this compound (based on N-nitrosomorpholine data)

| Fragment | Proposed Structure/Loss | m/z (relative abundance) | Reference |

| [M]+ | Molecular Ion | 116 | nist.gov |

| [M-NO]+ | Loss of Nitroso Radical | 86 | massbank.eu |

| [M-OH]+ | Loss of Hydroxyl Radical | 99 | nih.gov |

| C3H7N+ | 57 | massbank.eu | |

| C2H4N2+ | 56 | massbank.eu |

This table is generated based on data for N-nitrosomorpholine (NMOR) due to the absence of specific data for this compound.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the trace-level detection of nitrosamines. Using techniques like atmospheric pressure chemical ionization (APCI), high sensitivity can be achieved. nih.gov

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and crystal packing. As of the latest literature review, specific X-ray crystallographic data for this compound has not been reported. However, studies on analogous cyclic compounds provide insight into the expected structural features. For instance, the analysis of related heterocyclic compounds reveals detailed conformational information and intermolecular interactions within the crystal lattice. The solid-state structure of this compound is expected to feature a non-planar oxazine ring.

Sample Preparation and Enrichment Strategies

Effective sample preparation is critical for the accurate and sensitive analysis of this compound, especially when it is present at trace levels in complex matrices.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used technique for the extraction and pre-concentration of nitrosamines from various sample matrices, particularly from water. The choice of sorbent material is crucial for achieving high recovery rates. Activated carbon and polymeric sorbents are commonly employed.

For polar nitrosamines, which would include this compound due to the oxygen and nitrogen heteroatoms, specific SPE cartridges have been developed. For example, EPA Method 521 recommends the use of coconut charcoal cartridges for the extraction of nitrosamines from drinking water. americanlaboratory.comwaters.comgoogle.com A combination of different sorbents, such as Oasis HLB (hydrophile-lipophile balance) and coconut charcoal in series, has been shown to effectively extract a wide range of nitrosamines with varying polarities. google.com

Table 2: Exemplary Solid-Phase Extraction (SPE) Methods for Nitrosamines

| Sorbent | Matrix | Elution Solvent | Recovery (%) | Reference |

| Coconut Charcoal | Drinking Water | Dichloromethane | >90 (for most nitrosamines) | nih.gov |

| Oasis HLB and Coconut Charcoal (in series) | Drinking Water | Dichloromethane | >80 (for nine nitrosamines) | google.com |

| Resprep™ 521 (Activated Coconut Charcoal) | Wastewater | Dichloromethane | 91-126 (for various nitrosamines) | americanlaboratory.com |

Solid-Phase Microextraction (SPME)

Solid-phase microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique, particularly well-suited for volatile and semi-volatile compounds. Headspace SPME (HS-SPME) is often employed for the analysis of volatile nitrosamines in various matrices, including food and pharmaceuticals. nih.gov

The selection of the fiber coating is a critical parameter in SPME. For nitrosamines, fibers with a combination of divinylbenzene (B73037) (DVB), carboxen (CAR), and polydimethylsiloxane (B3030410) (PDMS) have demonstrated good extraction efficiency. nih.gov

Table 3: Typical Solid-Phase Microextraction (SPME) Conditions for Volatile Nitrosamines

| Fiber Coating | Matrix | Extraction Temperature (°C) | Extraction Time (min) | Reference |

| 50/30 µm DVB/CAR/PDMS | Pharmaceuticals | 80 | 30 | nih.gov |

Strategies for Mitigating Matrix Effects and Thermal Degradation

Matrix Effects: Complex sample matrices can significantly interfere with the ionization process in mass spectrometry, leading to either suppression or enhancement of the analyte signal. This phenomenon, known as the matrix effect, can compromise the accuracy and precision of quantitative analysis. Several strategies can be employed to mitigate matrix effects:

Effective Sample Cleanup: Thorough sample preparation using techniques like SPE helps in removing interfering matrix components.

Chromatographic Separation: Optimizing the liquid chromatography method to achieve good separation between the analyte of interest and co-eluting matrix components is crucial.

Use of Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards that co-elute with the analyte can effectively compensate for matrix effects as they are affected in a similar manner.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample can also help to correct for matrix effects.

Thermal Degradation: Many N-nitrosamines are thermally labile and can degrade at the high temperatures used in gas chromatography (GC) injectors and columns. This can lead to inaccurate quantification and the formation of artifacts. Strategies to mitigate thermal degradation include:

Lowering Injection Port Temperature: Using the lowest possible injector temperature that still allows for efficient volatilization of the analyte can minimize degradation.

Use of Liquid Chromatography: LC-MS/MS is often preferred for the analysis of thermally labile nitrosamines as it avoids high-temperature vaporization. thermofisher.com

Derivatization: While not always necessary, derivatization to form more stable compounds can sometimes be employed.

Thermal Energy Analyzer (TEA): This highly selective detector for nitrosamines operates by pyrolyzing the N-NO bond at a specific temperature, which can minimize interference from other nitrogen-containing compounds. publisso.de Studies have shown that the thermal decomposition of nitrosamines can be influenced by factors such as temperature and the chemical environment. researchgate.netaiche.org

Synthetic Applications and Chemical Utility of 3 Nitrosotetrahydro 1,3 Oxazine

Role as a Building Block in Organic Synthesis

The utility of 1,3-oxazine derivatives as versatile intermediates in organic synthesis is well-established. sci-hub.sewikipedia.org They serve as precursors for a variety of more complex molecules. However, specific studies detailing the role of 3-Nitrosotetrahydro-1,3-oxazine as a building block are limited.

The 1,3-oxazine ring system itself is a key feature in many biologically active compounds. sci-hub.sewikipedia.org Synthetic strategies often involve the construction of this ring from acyclic precursors. While there is extensive literature on the synthesis of various substituted 1,3-oxazines, the specific role of this compound as an intermediate in the formation of other novel heterocyclic systems has not been detailed in the reviewed literature.

Transformation into Other Chemical Entities

The chemical reactivity of the N-nitroso group and the tetrahydro-1,3-oxazine ring suggests potential transformations into other chemical entities.

The hydrolysis of the tetrahydro-1,3-oxazine ring would be expected to yield an aminoalcohol. This is a known reaction for 1,3-oxazine derivatives. In the case of this compound, hydrolysis would likely lead to N-(2-hydroxyethyl)-N-nitrosoethanamine, although this specific reaction has not been documented in the available literature.

Elimination reactions are a common method to introduce unsaturation into cyclic systems. For this compound, an elimination reaction could theoretically lead to the formation of a double bond within the ring, resulting in a dihydrouracil (B119008) derivative. However, there is no specific information in the searched literature describing such a transformation for this compound.

Use as a Reference Standard in Chemical Analytical Quality Control